6-Chloro-4-ethoxy-5-fluoropyridin-3-ol 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868443
InChI: InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3
SMILES:
Molecular Formula: C7H7ClFNO2
Molecular Weight: 191.59 g/mol

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol

CAS No.:

Cat. No.: VC15868443

Molecular Formula: C7H7ClFNO2

Molecular Weight: 191.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol -

Specification

Molecular Formula C7H7ClFNO2
Molecular Weight 191.59 g/mol
IUPAC Name 6-chloro-4-ethoxy-5-fluoropyridin-3-ol
Standard InChI InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3
Standard InChI Key MLZPFYYIWACEKP-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=NC=C1O)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol (CAS No. 1184172-59-5) has the molecular formula C₇H₇ClFNO₂ and a molecular weight of 191.59 g/mol . Its IUPAC name derives from the substitution pattern on the pyridine ring:

  • Position 3: Hydroxyl (-OH) group

  • Position 4: Ethoxy (-OCH₂CH₃) group

  • Position 5: Fluorine atom

  • Position 6: Chlorine atom

The canonical SMILES representation (CCOC1=C(C=NC=C1O)F.Cl) and InChIKey (QGEXVKYRLZJYOE-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Properties

The compound’s polarity is influenced by its hydroxyl and ethoxy groups, while halogen atoms enhance lipophilicity. Key properties include:

PropertyValue/Description
LogP (Octanol-Water)Estimated 1.8–2.3 (moderate lipophilicity)
pKa (Hydroxyl group)~8.2 (weakly acidic)
SolubilitySparingly soluble in water; soluble in DMSO, ethanol
StabilitySensitive to strong acids/bases; stable at RT

These traits make it suitable for reactions in aprotic solvents and as a building block in drug design .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-chloro-4-ethoxy-5-fluoropyridin-3-ol typically involves sequential substitution reactions on a pyridine precursor. A representative pathway includes:

  • Chlorination at Position 6:

    • Starting material: 4-ethoxy-5-fluoropyridin-3-ol

    • Reagent: Phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS)

    • Conditions: 80–100°C, inert atmosphere.

  • Ethoxy Group Installation:

    • Nucleophilic substitution of a hydroxyl or halide group at position 4 using ethyl bromide or diazoethane .

  • Fluorine Introduction:

    • Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride).

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2 and 6 necessitate careful control of temperature and stoichiometry.

  • Protection of Hydroxyl Group: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during chlorination.

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12 h to 2 h, enhancing throughput .

Comparative Analysis with Structural Analogues

Role of Halogen Substituents

The presence of both chlorine and fluorine atoms distinguishes this compound from analogues:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
4-Ethoxy-5-fluoropyridin-3-olC₇H₈FNO₂157.14Lacks chlorine; reduced lipophilicity
6-Chloro-4-ethoxypyridin-3-olC₇H₈ClNO₂173.60Lacks fluorine; altered electronic effects

The chlorine atom at position 6 enhances metabolic stability, while fluorine’s electronegativity modulates ring electronics .

Bioactivity and Mechanism

Preliminary studies suggest that 6-chloro-4-ethoxy-5-fluoropyridin-3-ol inhibits bacterial enzymes such as PqsR in Pseudomonas aeruginosa (binding energy: −7.3 kcal/mol) . The hydroxyl group participates in hydrogen bonding with active-site residues, while halogens contribute to hydrophobic interactions .

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s affinity for PqsR—a quorum-sensing regulator—positions it as a lead for anti-virulence therapies. Derivatives with thiourea or oxadiazole moieties exhibit enhanced activity (IC₅₀: 2–5 μM) .

Antioxidant Scaffolds

Structural parallels to 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (a potent antioxidant) suggest potential utility in oxidative stress models. Thiol-containing derivatives may scavenge free radicals via sulfur-centered mechanisms .

SupplierLocationPurityPackaging
Shanghai Sunway Pharmaceutical TechnologyChina>98%1 g, 5 g, 10 g
Zhuhai Aobokai Biomedical TechnologyChina>95%100 mg, 500 mg

Prices range from $120–$250/g, depending on scale and purity .

Future Directions and Challenges

Research Gaps

  • Toxicological Profiling: No in vivo data exist for acute or chronic toxicity.

  • Stereochemical Effects: The impact of chirality (if present) on bioactivity remains unexplored .

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems could improve scalability and safety during chlorination.

  • Biocatalytic Approaches: Enzymatic fluorination may enhance regioselectivity .

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